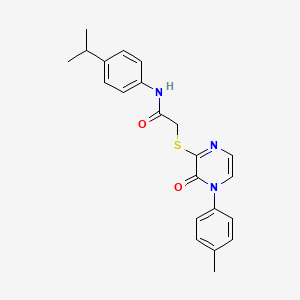
N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, related structures have been synthesized and analyzed, which can give insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the coupling of two or more precursor molecules. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as FTIR, NMR, and single-crystal X-ray diffraction. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by these methods, and the compound was found to crystallize in the monoclinic space group with specific unit-cell parameters . The molecular structure is often optimized using computational methods, such as DFT calculations, to predict the geometrical parameters and compare them with experimental data . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of an amide group, as seen in the related compounds, suggests potential reactivity through nucleophilic substitution or participation in hydrogen bonding . The thioacetamide moiety in the compound of interest may also offer unique reactivity, potentially through thiol-disulfide exchange reactions or as a ligand in metal complexes. The specific reactivity would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of strong intermolecular hydrogen bonding, as observed in the crystal structures of related compounds, can affect the melting point, solubility, and stability of the compound . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the compound's potential as a non-linear optical material or its reactivity in chemical reactions . The molecular electrostatic potential and hyperpolarizability are also important parameters that can be calculated to predict the behavior of the compound under an electric field .
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have focused on the synthesis of new compounds incorporating antipyrine moiety, demonstrating significant antimicrobial activities. For instance, Aly, Saleh, and Elhady (2011) synthesized new heterocyclic compounds with expected high biological activity against various microorganisms. Their research showcases the potential of these compounds as potent antimicrobial agents, which might suggest similar applications for N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide if it exhibits comparable structural features (Aly, Saleh, & Elhady, 2011).
Polymer Science
The research on novel photoinitiators for polymer networks also provides insights into the potential applications of related compounds. Batibay et al. (2020) synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its effectiveness in air atmosphere polymerization, suggesting that compounds with similar functionalities could be explored for their utility in creating robust polymer networks with enhanced thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Synthesis of Complex Molecular Structures
Research by Narayana et al. (2016) on different molecular conformations and hydrogen bonding in acetamide derivatives further underscores the complexity and versatility of these compounds in synthesizing new molecular structures with potential biological activities. This work highlights the intricate interplay of molecular conformations that can impact the biological activities and physical properties of these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15(2)17-6-8-18(9-7-17)24-20(26)14-28-21-22(27)25(13-12-23-21)19-10-4-16(3)5-11-19/h4-13,15H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMMENWWPGGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)
![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)
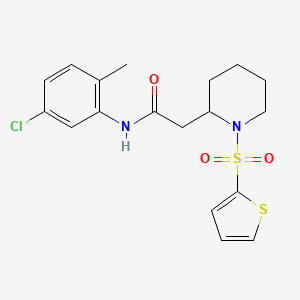

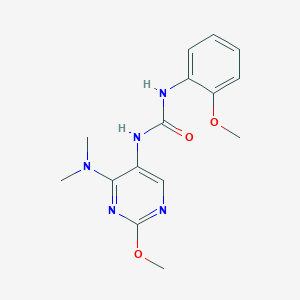
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)
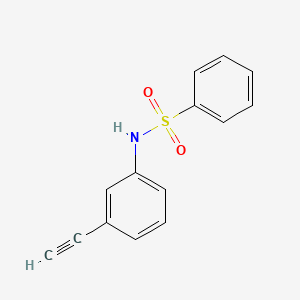
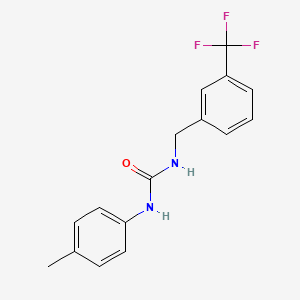
![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)